4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride
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Overview
Description
Bromophenols are organic compounds that consist of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
Synthesis Analysis
Bromophenols can be produced by electrophilic halogenation of phenol with bromine . In a similar manner, it’s possible that “4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride” could be synthesized through a similar process, with additional steps to introduce the propan-2-ylamino and methyl groups.Molecular Structure Analysis
The molecular structure of bromophenols generally consists of a benzene ring with one or more bromine atoms and a hydroxyl group attached . The specific structure of “this compound” would likely include these elements, along with a propan-2-ylamino group and a methyl group.Chemical Reactions Analysis
Bromophenols can undergo various chemical reactions, including reactions with sodium tetraphenylborate to form other compounds . The specific reactions that “this compound” would undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Bromophenols, for example, are typically white solids with a honey-like odor . They have a molar mass in the range of 200 g/mol, depending on the number of bromine atoms present .Scientific Research Applications
Pharmacological and Biological Effects
Compounds with structures similar to "4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride" are studied for their diverse pharmacological and biological effects. For instance, chlorogenic acid (CGA) is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulatory activities. These effects suggest that related compounds could also possess significant therapeutic potentials in treating various disorders including cardiovascular diseases, diabetes, obesity, and neurodegenerative diseases (Naveed et al., 2018).
Environmental Applications
Brominated compounds, similar in structure to the one , are often explored for their occurrence, toxicology, and environmental impact. 2,4,6-Tribromophenol, for example, is studied for its environmental concentrations, toxicokinetics, and toxicodynamics, highlighting the need for further understanding its role and effects in the environment. This suggests that related brominated compounds might also be relevant in studies focused on environmental pollution and remediation efforts (Koch & Sures, 2018).
Chemical Synthesis and Applications
Research into compounds with similar structures often focuses on their synthesis and application in creating new materials or as intermediates in chemical reactions. For instance, the synthesis and study of properties of derivatives of phloroglucinol indicate interest in utilizing these compounds as antioxidant additives in various applications, suggesting potential industrial and pharmaceutical applications (Alexanyan et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of protein tyrosine phosphatase 1b inhibitors , suggesting that this compound may also target enzymes involved in phosphorylation processes.
Mode of Action
It’s known that benzylic halides can undergo nucleophilic substitution reactions . In these reactions, the halide (in this case, bromide) is replaced by a nucleophile, which could be a variety of biological molecules. The exact nature of these interactions would depend on the specific biological context.
properties
IUPAC Name |
4-bromo-2-[(propan-2-ylamino)methyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-7(2)12-6-8-5-9(11)3-4-10(8)13;/h3-5,7,12-13H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFWINYVTGGNRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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